molecular formula C23H22N4O4 B2720110 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine CAS No. 946324-47-6

4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine

Cat. No.: B2720110
CAS No.: 946324-47-6
M. Wt: 418.453
InChI Key: PHFVLCRLLMDTCH-UHFFFAOYSA-N
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Description

4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a piperazine ring, which is further connected to a pyrimidine ring substituted with a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction involving appropriate amines and aldehydes.

    Coupling Reactions: The benzo[d][1,3]dioxole and pyrimidine moieties are then linked through a piperazine ring using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.

    Final Assembly: The final product is obtained by linking the phenoxy group to the pyrimidine ring under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered electronic properties.

    Substitution: Formation of various substituted derivatives with potential changes in biological activity.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

Industry

Mechanism of Action

The mechanism of action of 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxol-5-yl-methanone: Shares the benzo[d][1,3]dioxole moiety but lacks the piperazine and pyrimidine rings.

    Phenoxypyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.

Uniqueness

    Structural Complexity: The combination of benzo[d][1,3]dioxole, piperazine, and pyrimidine rings with a phenoxy group makes it unique.

    Biological Activity: Its potential anticancer and antimicrobial activities set it apart from simpler analogs.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-16-24-21(14-22(25-16)31-18-5-3-2-4-6-18)26-9-11-27(12-10-26)23(28)17-7-8-19-20(13-17)30-15-29-19/h2-8,13-14H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFVLCRLLMDTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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